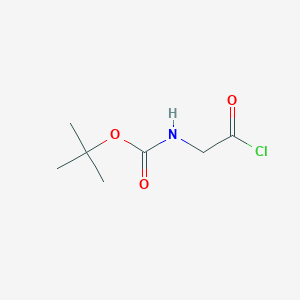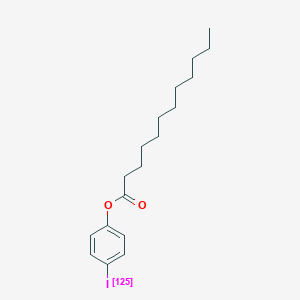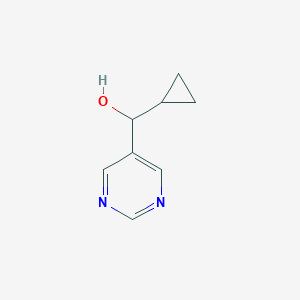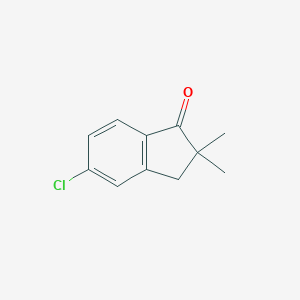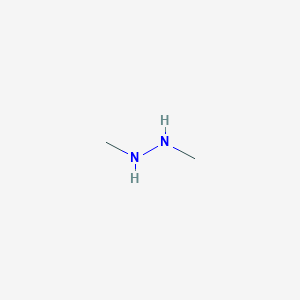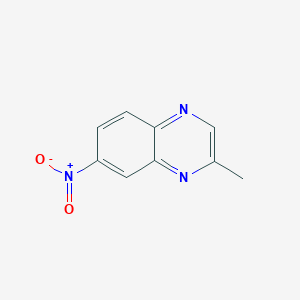
2-Methyl-7-nitroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-nitroquinoxaline (MNIQ) is a synthetic compound that belongs to the quinoxaline family of compounds. It is widely used in scientific research as a potent antagonist of the ionotropic glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.
Aplicaciones Científicas De Investigación
2-Methyl-7-nitroquinoxaline is widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It is commonly used as a tool to block the NMDA receptor and investigate its role in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-Methyl-7-nitroquinoxaline has also been shown to have potential therapeutic applications in the treatment of chronic pain, depression, and epilepsy.
Mecanismo De Acción
2-Methyl-7-nitroquinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of the endogenous co-agonist glycine and reduces the activity of the receptor. By blocking the NMDA receptor, 2-Methyl-7-nitroquinoxaline can modulate synaptic plasticity, reduce excitotoxicity, and prevent the development of neurodegenerative diseases.
Biochemical and Physiological Effects
2-Methyl-7-nitroquinoxaline has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 2-Methyl-7-nitroquinoxaline can reduce the activity of the NMDA receptor, inhibit the release of glutamate, and reduce the production of reactive oxygen species. In vivo studies have shown that 2-Methyl-7-nitroquinoxaline can improve cognitive function, reduce inflammation, and prevent neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-7-nitroquinoxaline has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the NMDA receptor, which allows for precise manipulation of the receptor's activity. 2-Methyl-7-nitroquinoxaline is also relatively stable and can be easily synthesized and purified. However, 2-Methyl-7-nitroquinoxaline has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For research on 2-Methyl-7-nitroquinoxaline include the development of more potent and selective NMDA receptor antagonists and the investigation of its therapeutic potential in various neurological and psychiatric disorders.
Métodos De Síntesis
2-Methyl-7-nitroquinoxaline is synthesized through a multi-step process that involves the reaction of 2-methylquinoxaline with nitric acid to form 2-methyl-7-nitroquinoxaline-1,4-dioxide. This intermediate compound is then reduced to 2-Methyl-7-nitroquinoxaline using a reducing agent such as sodium dithionite. The final product is purified using column chromatography to obtain a high purity compound.
Propiedades
Número CAS |
120885-31-6 |
|---|---|
Nombre del producto |
2-Methyl-7-nitroquinoxaline |
Fórmula molecular |
C9H7N3O2 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
2-methyl-7-nitroquinoxaline |
InChI |
InChI=1S/C9H7N3O2/c1-6-5-10-8-3-2-7(12(13)14)4-9(8)11-6/h2-5H,1H3 |
Clave InChI |
UZDHHTZINXFJOK-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-] |
SMILES canónico |
CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-] |
Sinónimos |
Quinoxaline, 2-methyl-7-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



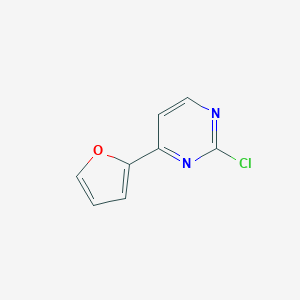
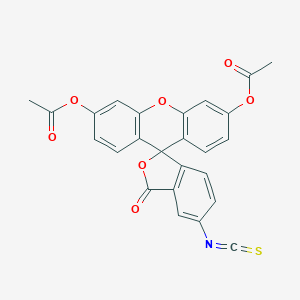
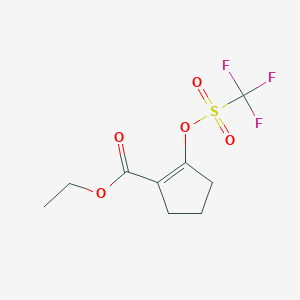
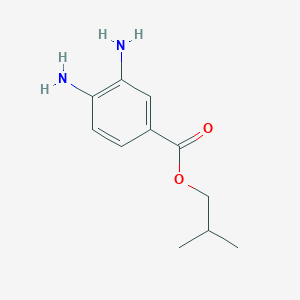
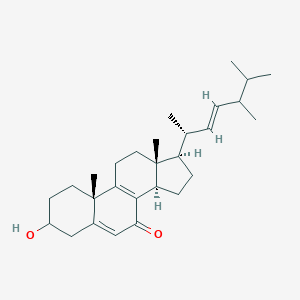
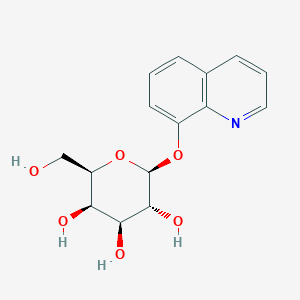
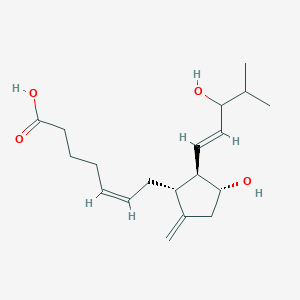
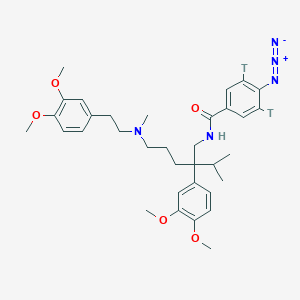
![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)
